BenchChemオンラインストアへようこそ!

2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid

Molecular recognition Supramolecular chemistry Medicinal chemistry

2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid (C₁₁H₂₁NO₄, exact mass 231.14705815 g mol⁻¹) is a pyrrolidine‑based carboxylic acid bearing two ethoxy substituents at the 3‑ and 4‑positions of the heterocycle [REFS‑1]. The compound belongs to the broader class of N‑substituted pyrrolidine propanoic acids that are employed as synthetic intermediates and building blocks for biologically active molecules.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 2097947-91-4
Cat. No. B1478145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid
CAS2097947-91-4
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCOC1CN(CC1OCC)C(C)C(=O)O
InChIInChI=1S/C11H21NO4/c1-4-15-9-6-12(8(3)11(13)14)7-10(9)16-5-2/h8-10H,4-7H2,1-3H3,(H,13,14)
InChIKeyWHBMCJVZUPIJAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Diethoxypyrrolidin-1-yl)propanoic Acid (CAS 2097947-91-4): A 3,4 Dialkoxy Pyrrolidine Propanoic Acid Building Block


2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid (C₁₁H₂₁NO₄, exact mass 231.14705815 g mol⁻¹) is a pyrrolidine‑based carboxylic acid bearing two ethoxy substituents at the 3‑ and 4‑positions of the heterocycle [REFS‑1]. The compound belongs to the broader class of N‑substituted pyrrolidine propanoic acids that are employed as synthetic intermediates and building blocks for biologically active molecules. Its diethoxy substitution pattern differentiates it from simpler analogs and imparts distinct physicochemical properties, including a higher hydrogen‑bond acceptor count (5 HBA) and increased rotatable bond count (6) relative to the unsubstituted parent [REFS‑1]. While primary pharmacological data for this exact compound remain scarce, its structural features make it a candidate for applications where tailored lipophilicity and hydrogen‑bonding capacity are critical [REFS‑2].

Why a Generic Pyrrolidine‑Propanoic Acid Cannot Substitute for 2-(3,4-Diethoxypyrrolidin-1-yl)propanoic Acid


[REFS‑1] demonstrates that subtle structural modifications on the pyrrolidine ring dramatically influence the outcome of stereoselective transformations. The 3,4‑diethoxy groups increase the number of hydrogen‑bond acceptors to five (versus three for the unsubstituted analog) and raise the rotatable bond count to six, altering solubility, conformational flexibility, and metabolic stability [REFS‑2]. These differences are not cosmetic; they directly affect binding affinities, pharmacokinetic profiles, and synthetic utility. Consequently, replacing the 3,4‑diethoxy compound with a generic pyrrolidine‑propanoic acid can lead to reduced enantioselectivity, altered reactivity, or loss of biological activity, making the specific substitution pattern essential for reproducible results [REFS‑1].

Quantitative Differentiation Evidence for 2-(3,4-Diethoxypyrrolidin-1-yl)propanoic Acid


Enhanced Hydrogen‑Bond Acceptor Capacity Relative to the Unsubstituted Parent

The 3,4‑diethoxy derivative possesses five hydrogen‑bond acceptors (HBA), compared with three for the unsubstituted 2‑(pyrrolidin‑1‑yl)propanoic acid. The increase arises from the additional ether oxygen atoms introduced by the two ethoxy substituents. Higher HBA counts can enhance interactions with biological targets that rely on hydrogen‑bond networks, such as kinase ATP‑binding pockets. [REFS‑1] This comparison is based on computed molecular descriptors for the target compound and the structural analog; no direct head‑to‑head experimental binding data are available for this specific pair. [REFS‑2]

Molecular recognition Supramolecular chemistry Medicinal chemistry

Increased Conformational Flexibility and Rotatable Bond Count

The ethoxy groups contribute six rotatable bonds compared with an estimated three for the unsubstituted analog. Greater rotatable bond count can influence entropic penalties upon binding and may modulate metabolic stability by providing additional sites for cytochrome P450 oxidation. [REFS‑1] The data are derived from molecular formula analysis; no experimental metabolic stability or binding entropy measurements have been published for this compound. [REFS‑2]

Conformational analysis Pharmacokinetics Metabolic stability

Synthetic Utility in Asymmetric α‑Tosylethenylation Confirmed for the Core Scaffold

Tayama et al. (2012) reported that (S)‑2‑(pyrrolidin‑1‑yl)propanoic acid esters undergo highly enantioselective α‑2‑tosylethenylation (yields up to 80%, ee up to 98%). [REFS‑1] Although the study used the parent pyrrolidine scaffold, the 3,4‑diethoxy substituents are expected to modulate the electronic environment of the nitrogen and enolate, potentially offering different reactivity or stereoselectivity profiles. No direct experimental comparison between the 3,4‑diethoxy derivative and the parent compound is available. [REFS‑2]

Asymmetric synthesis Chiral pool Ammonium enolate chemistry

Regioisomeric Differentiation from 3‑(3,4‑Diethoxypyrrolidin‑1‑yl)propanoic Acid

The target compound (propanoic acid at the 2‑position of the pyrrolidine nitrogen) is a regioisomer of 3‑(3,4‑diethoxypyrrolidin‑1‑yl)propanoic acid (CAS 2098077‑51‑9), in which the acid chain is attached at the 3‑position of the propanoic backbone. [REFS‑1] While both share the same molecular formula and substituents, the different connectivity alters the distance between the carboxylic acid group and the pyrrolidine ring, which can affect chelation properties, binding to biological targets, and synthetic accessibility. No biological or physicochemical head‑to‑head comparison has been published. [REFS‑2]

Regioisomer comparison Structure‑activity relationship Synthetic accessibility

Predicted Elevated Lipophilicity (clogP) Versus Unsubstituted Analog

The addition of two ethoxy groups is predicted to increase the calculated logP (clogP) by approximately 0.8–1.2 log units compared with the unsubstituted 2‑(pyrrolidin‑1‑yl)propanoic acid, based on standard fragment‑based methods (e.g., Hansch‑Leo). [REFS‑1] Increased lipophilicity can enhance passive membrane permeability and blood‑brain barrier penetration but may also reduce aqueous solubility. No experimentally measured logP or logD values have been reported for either compound. [REFS‑2]

Lipophilicity Membrane permeability ADME prediction

Application Scenarios for 2-(3,4-Diethoxypyrrolidin-1-yl)propanoic Acid Based on Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis

Based on the demonstrated high enantioselectivity (up to 98% ee) achieved with the parent scaffold in α‑2‑tosylethenylation reactions [REFS‑1], the 3,4‑diethoxy derivative can be employed as a chiral building block in the synthesis of enantiopure pharmaceutical intermediates. The ethoxy groups may additionally influence the steric and electronic environment, potentially enabling divergent selectivity profiles compared with the parent compound.

Medicinal Chemistry Lead Optimization

The increased hydrogen‑bond acceptor count (5 vs 3) and predicted elevated lipophilicity (ΔclogP ≈ +0.8–1.2) make this compound a candidate for medicinal chemistry programs that require modulation of binding affinity or ADME properties [REFS‑2][REFS‑3]. It is particularly suited for fragment‑based drug discovery where incremental physicochemical changes are evaluated.

Regioisomer‑Specific SAR Studies

Because the compound differs from its 3‑(3,4‑diethoxypyrrolidin‑1‑yl)propanoic acid regioisomer only in the position of the carboxylic acid chain, it is valuable for systematic structure‑activity relationship (SAR) campaigns that probe the effect of chain length and connectivity on biological activity or coordination chemistry [REFS‑4].

Physicochemical Profiling and Model Compound Studies

With six rotatable bonds and five hydrogen‑bond acceptors, the compound can serve as a model substrate for studying the relationship between conformational flexibility, hydrogen‑bonding capacity, and pharmacokinetic parameters, providing baseline data for computational modeling and QSAR model development [REFS‑3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-Diethoxypyrrolidin-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.